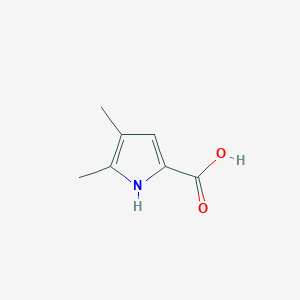

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)8-5(4)2/h3,8H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFXXJKOBINVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4868-31-9 | |

| Record name | 4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9)

This guide provides a comprehensive technical overview of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, grounded in established scientific literature.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

Molecular Formula: C₇H₉NO₂[4]

-

Molecular Weight: 139.15 g/mol [4]

-

Structure:

-

SMILES: CC1=C(NC(=C1)C(=O)O)C[4]

-

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved through the hydrolysis of its corresponding ethyl ester, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This method is reliable and scalable for laboratory purposes.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water. The ethanol ensures the solubility of the ester, while water is necessary for the hydrolysis reaction.

-

Saponification: Add a solution of sodium hydroxide (NaOH) to the reaction mixture. The amount of NaOH should be in stoichiometric excess to ensure complete hydrolysis of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Solvent Removal: After the reaction is complete, remove the ethanol from the reaction mixture by rotary evaporation.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring proton, the two methyl groups, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm. This signal disappears upon the addition of D₂O due to proton exchange.[6]

-

N-H Proton: A broad singlet, typically in the region of 8-10 ppm.

-

Pyrrole Ring Proton: A singlet is expected for the proton at the 3-position of the pyrrole ring.

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups attached to the pyrrole ring, likely in the 2-3 ppm region.

13C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 160-180 ppm.[6]

-

Pyrrole Ring Carbons: Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbons attached to the methyl groups and the carboxylic acid will have distinct chemical shifts from the unsubstituted carbon.

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region for the two methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[7]

-

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.

-

C-H Stretch (Methyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 139.15. Fragmentation patterns can provide further structural information.

Applications and Biological Significance

Pyrrole-containing compounds are a significant class of heterocycles in medicinal chemistry due to their diverse biological activities.[8] this compound and its derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8] The structural motif of this compound can be incorporated into larger molecules to explore new anticancer drugs.

-

Antimicrobial Agents: Pyrrole-based compounds have been investigated for their antibacterial and antifungal properties. Derivatives of pyrrole-2-carboxylic acid have shown activity against Mycobacterium tuberculosis.

-

Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group in the active site of various enzymes, making this compound a scaffold for the design of enzyme inhibitors.

This compound is also used in the preparation of acid chlorination.[3]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis from its ethyl ester and the presence of multiple functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. The comprehensive data provided in this guide serves as a valuable resource for researchers and scientists working with this compound.

References

-

Jingming Chemical. 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Available from: [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

-

MDPI. Synthesis of 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link]

-

NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available from: [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). Available from: [Link]

-

NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13). Available from: [Link]

-

University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from Pyrroles. Available from: [Link]

-

Semantic Scholar. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022-08-09). Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available from: [Link]

-

UCLA. Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

Sources

- 1. This compound,4868-31-9-Amadis Chemical [amadischem.com]

- 2. 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid-景明化工股份有限公司 [echochemical.com]

- 3. This compound | 4868-31-9 [chemicalbook.com]

- 4. 4,5-Dimethylpyrrole-2-carboxylic Acid | 4868-31-9 | EAA86831 [biosynth.com]

- 5. 4868-31-9|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physicochemical properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 4868-31-9), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making a deep understanding of its derivatives essential for drug development professionals.[1][2] This document synthesizes available data on the compound's molecular structure, solubility, acidity, and lipophilicity, while also detailing the standard analytical methodologies for its characterization. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for researchers and scientists aiming to leverage this versatile molecule in their work.

Molecular Identity and Structural Framework

This compound is a substituted pyrrole featuring a carboxylic acid group at the C2 position and two methyl groups at the C4 and C5 positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties. The pyrrole ring is an aromatic heterocycle, while the carboxylic acid moiety imparts acidic properties and serves as a handle for further synthetic transformations.

The fundamental structural and identifying information is summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 4868-31-9 | [4] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [5][6] |

| Monoisotopic Mass | 139.06332 Da | [3] |

The presence of both a hydrogen-bond donor (the carboxylic acid -OH and pyrrole N-H) and acceptor (the carbonyl oxygen) within the structure suggests the potential for strong intermolecular interactions, which typically results in a crystalline solid state at room temperature.

Core Physicochemical Properties

A molecule's physicochemical profile is critical for predicting its behavior in both reactive and biological systems. These properties govern everything from reaction kinetics to pharmacokinetic profiles (ADME) in drug candidates.

Physical State and Thermal Properties

-

Appearance : Typically a powder, with coloration that can vary between batches.

-

Melting Point : A definitive, experimentally verified melting point for this compound is not consistently reported in publicly available literature. Related pyrrole carboxylic acids often exhibit high melting points and may decompose upon heating. For instance, pyrrole-2-carboxylic acid melts with decomposition between 204-208 °C. It is crucial to determine this value experimentally via techniques like Differential Scanning Calorimetry (DSC) for any new batch to establish a purity and identity benchmark.

-

Boiling Point : Due to the high melting point and potential for decarboxylation at elevated temperatures, a boiling point is not a relevant or practical parameter for this compound under standard atmospheric pressure.

Solubility Profile

The solubility of a compound is a cornerstone of its utility, impacting everything from reaction solvent selection to bioavailability. The structure of this compound contains both polar (carboxylic acid, NH) and non-polar (dimethylated pyrrole ring) regions, resulting in a nuanced solubility profile.

-

Aqueous Solubility : Expected to be low in neutral water but will increase significantly in basic solutions (pH > pKa) due to the formation of the highly polar carboxylate salt. A related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is described as slightly soluble in water.[7]

-

Organic Solvents : Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes or toluene is expected to be poor.

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. Its pKa value is critical for understanding its ionization state at a given pH, which affects its solubility, lipophilicity, and interaction with biological targets.

-

Pyrrole N-H Acidity : The N-H proton of the pyrrole ring is significantly less acidic (pKa ≈ 17), and will not ionize under typical aqueous conditions.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an immiscible lipid (e.g., octanol) and aqueous phase. It is a vital parameter in drug design for predicting membrane permeability and absorption.

-

Predicted XlogP : 1.3[3]

This moderately positive value suggests that the neutral form of the molecule has a slight preference for lipid environments over aqueous ones, indicating potential for good passive diffusion across biological membranes.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound after synthesis or before use.

Caption: A typical workflow for the structural confirmation and purity analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR : Expected signals would include:

-

A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

-

A broad singlet for the pyrrole N-H proton.

-

A singlet for the C3-H proton on the pyrrole ring.

-

Two distinct singlets for the two methyl groups (-CH₃) in the 1.5-2.5 ppm range.

-

-

¹³C NMR : Key expected signals:

-

A carbonyl carbon (-COOH) around 160-180 ppm.

-

Four distinct signals for the pyrrole ring carbons.

-

Two signals for the methyl group carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch : A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H.

-

N-H Stretch : A sharper absorption around 3300-3500 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption around 1680-1710 cm⁻¹ for the carbonyl group.

-

C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrrole ring.

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and can offer structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₇H₉NO₂). The expected parent ion would be observed at an m/z corresponding to the monoisotopic mass (139.0633).[3]

Reactivity, Stability, and Applications

The utility of this compound stems from its predictable reactivity, making it a valuable synthetic intermediate.

-

Reactivity : The carboxylic acid group is the primary site of reaction, readily undergoing esterification, amidation, or reduction to the corresponding alcohol. These transformations are fundamental for incorporating the pyrrole scaffold into larger, more complex molecules. The compound is used, for example, in the preparation of acid chlorides.[4]

-

Stability and Storage : The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

-

Applications in Drug Discovery : Pyrrole-containing structures are integral to a wide range of pharmaceuticals, including agents with antibacterial and anticancer properties.[1][8] This specific molecule serves as a building block for creating libraries of novel compounds for screening.[5][9] Its physicochemical properties—particularly its balanced lipophilicity and reactive handle—make it an attractive starting point for medicinal chemistry campaigns.

Caption: Relationship between core physicochemical properties and their impact on drug development.

Experimental Protocols

The following protocols describe methods for experimentally determining key physicochemical parameters. They are designed as self-validating systems.

Protocol 5.1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a buffered aqueous solution.

-

Preparation : Prepare a phosphate buffer solution at a defined pH (e.g., pH 7.4 to mimic physiological conditions).

-

Equilibration : Add an excess amount of this compound to a known volume of the buffer in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

-

Agitation : Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling and Dilution : Carefully extract a known volume of the clear supernatant. Dilute the sample quantitatively with the mobile phase to be used for analysis.

-

Quantification : Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

-

Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved. The concentration calculated from the HPLC data represents the equilibrium solubility.

Protocol 5.2: pKa Determination via Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a strong base.

-

Sample Preparation : Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be added if aqueous solubility is too low.

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration : Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette. Record the pH after each addition.

-

Data Analysis : Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve, often found by taking the first derivative (dpH/dV).

-

pKa Calculation : The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Validation : A sharp, well-defined inflection point on the titration curve validates the accuracy of the measurement and confirms the presence of a single acidic proton in the titrated pH range.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic precursor. Its physicochemical properties—a moderate predicted lipophilicity, a primary acidic handle for functionalization, and characteristic spectroscopic signatures—define its utility and application. This guide has provided a detailed overview of these properties and the experimental methodologies required for their verification, offering a foundational resource for scientists working in pharmaceutical research and development.

References

- ChemicalBook. (n.d.). This compound | 4868-31-9.

- Chem-Impex. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid.

- Chemsrc. (n.d.). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | CAS#:2386-33-6.

- Koca, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- PubChemLite. (n.d.). This compound.

- Hohuan Chemical. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

- Slanina, T., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1968.

- Benchchem. (n.d.). 1H-Pyrrole-2,3,4,5-tetracarboxylic Acid|954-18-7.

- ChemicalBook. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9.

- ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.

- BLDpharm. (n.d.). 4868-31-9|this compound.

- Lookchem. (n.d.). Cas 2199-45-3,ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

- Sigma-Aldrich. (n.d.). Pyrrole-2-carboxylic acid 99% 634-97-9.

- ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- Chemdiv. (n.d.). Compound 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid.

- PlantaeDB. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4,5-dihydro-5-oxo-.

- PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester.

- PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.

- Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).

- PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

- PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.

- MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

- PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.

- MedchemExpress. (n.d.). Pyrrole-2-carboxylic acid | Natural Alkaloid.

- PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- TargetMol. (n.d.). 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 4868-31-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 8. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cas 2199-45-3,ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | lookchem [lookchem.com]

An In-Depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative that serves as a versatile and valuable building block in medicinal chemistry and materials science. Its heterocyclic scaffold, adorned with both methyl groups and a carboxylic acid moiety, provides a unique combination of steric and electronic properties, making it an essential intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, spectroscopic signature, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle present in a vast array of biologically crucial molecules, including heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic chemistry, the pyrrole scaffold is a privileged structure, frequently incorporated into molecules designed for therapeutic intervention.[2] Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. This compound (herein referred to as the "title compound") is a prime example of such a functionalized scaffold. The methyl groups at the 4- and 5-positions provide steric bulk and increase lipophilicity, while the carboxylic acid at the 2-position serves as a versatile chemical handle for amide bond formation, esterification, or other functional group interconversions. This unique arrangement makes it a sought-after intermediate in drug discovery programs.[3]

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis and formulation. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [3][5] |

| Monoisotopic Mass | 139.06332 Da | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 4868-31-9 | [6][7] |

| Appearance | Varies; often a powder | [3] |

| Melting Point | Data not consistently available; related compounds melt in the 130-210 °C range | [3][8] |

| Solubility | Soluble in organic solvents like DMSO, DMF, methanol, and ethanol | [9] |

Synthesis Methodologies

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this scaffold. The most common approaches to synthesizing the title compound or its precursors involve variations of the Knorr or Paal-Knorr pyrrole syntheses, or the chemical modification of a pre-existing pyrrole ring.[10][11][12]

A prevalent and practical strategy involves the base-mediated hydrolysis (saponification) of the corresponding ethyl or methyl ester, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This ester precursor is often more readily synthesized or commercially available. The hydrolysis reaction is a robust and high-yielding transformation that proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, followed by the departure of the alkoxide leaving group and subsequent acidification to yield the carboxylic acid.[13]

General Synthesis Workflow

The overall process from starting materials to the final, validated product follows a logical sequence of chemical transformation, product isolation, and rigorous characterization.

Caption: General workflow for the synthesis and validation of the title compound.

Detailed Experimental Protocol: Saponification of Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH, 2.0 - 3.0 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric acid (HCl), 2M solution

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

-

Base Addition: Add sodium hydroxide pellets to the solution with stirring.

-

Saponification: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C). The causal driver for heating is to overcome the activation energy of the hydrolysis reaction, ensuring a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 2-4 hours).[13]

-

Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring. The purpose of this step is to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution. Monitor the pH to ensure it is acidic (pH ~2-3).

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove residual salts and acid.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Self-Validation:

-

Purity Check: Determine the melting point of the dried solid. A sharp melting range indicates high purity.

-

Structural Confirmation: Confirm the identity of the compound via spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) as detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the expected spectrum would feature:

-

A broad singlet in the downfield region (>11 ppm) for the carboxylic acid proton (-COOH).

-

Another broad singlet for the pyrrole N-H proton.[14]

-

A singlet for the C3-H proton on the pyrrole ring.

-

Two singlets in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups (-CH₃) at the C4 and C5 positions.

-

-

¹³C NMR (Carbon NMR): The spectrum would show seven distinct carbon signals:

-

A signal for the carbonyl carbon (-COOH) in the 160-170 ppm range.

-

Four signals for the sp²-hybridized carbons of the pyrrole ring.

-

Two signals for the sp³-hybridized methyl group carbons.[15]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 138.06.[4] In positive mode, the protonated molecule [M+H]⁺ would appear at an m/z of approximately 140.07.[4]

Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile heterocyclic building block. Its structure can be readily modified, making it a valuable starting point for the synthesis of larger, more complex molecules with potential biological activity.[3]

Role as a Core Scaffold in Medicinal Chemistry

In drug development, the compound serves as a "core scaffold" upon which further molecular complexity is built. The carboxylic acid group is the primary site for derivatization, most commonly through amide bond formation. By coupling this acid with a diverse library of amines, medicinal chemists can rapidly generate a large number of analogues for biological screening.

Caption: Role of the title compound as a scaffold in a typical drug discovery cascade.

This strategy has been applied to the development of novel agents in several therapeutic areas:

-

Pharmaceutical Development: It is a key intermediate in synthesizing compounds targeting neurological disorders.[3]

-

Agrochemicals: The pyrrole scaffold is used in creating more effective and potentially environmentally safer herbicides and pesticides.[3]

Applications in Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science. The rigid, planar structure of the pyrrole ring can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. The carboxylic acid group can be used to anchor the molecule to surfaces or to participate in polymerization reactions.[3]

Conclusion

This compound is a molecule of significant synthetic utility. Its well-defined physicochemical properties, accessible synthesis routes, and versatile chemical functionality make it an indispensable tool for researchers. For professionals in drug development, it represents a validated starting point for the exploration of new chemical space in the quest for novel therapeutics. For materials scientists, it offers a robust building block for the design of next-generation functional polymers. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to fully leverage the potential of this valuable heterocyclic compound.

References

-

Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). YouTube. Retrieved from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from [Link]

-

ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

-

Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. Retrieved from [Link]

-

BMRB. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

-

Wikipedia. (2023). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

PMC - NIH. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

-

Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from [Link]

-

ACS Publications. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(22), 9049–9052. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved from [Link]

-

PMC - NIH. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

-

RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4868-31-9 [chemicalbook.com]

- 7. 4868-31-9|this compound|BLD Pharm [bldpharm.com]

- 8. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. bioaustralis.com [bioaustralis.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 15. acgpubs.org [acgpubs.org]

The Solubility Profile of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid in Organic Solvents: A Technical Guide

Introduction

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

For 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, the key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar and protic solvents. Carboxylic acids are generally soluble in less polar organic solvents like ethers, alcohols, and chloroform[].

-

The Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle with a moderate dipole moment. The N-H group can also participate in hydrogen bonding as a donor.

-

The Methyl Groups (-CH₃): The two methyl groups at the 4 and 5 positions are nonpolar and contribute to the lipophilicity of the molecule. An increase in the length of the hydrocarbon chain generally decreases solubility in polar solvents like water[][2].

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with good solubility in solvents that can engage in hydrogen bonding and accommodate both polar and nonpolar moieties.

Predicted Solubility of this compound

Based on the structural analysis and qualitative data for the parent compound, pyrrole-2-carboxylic acid, which is soluble in ethanol, methanol, DMF, and DMSO, we can predict the solubility of this compound in a range of common organic solvents. The addition of two methyl groups will slightly increase the nonpolar character of the molecule compared to its parent compound.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the carboxylic acid and pyrrole N-H groups. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid and N-H groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than alcohols or sulfoxides. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and can interact via dipole-dipole forces. Chloroform can also act as a weak hydrogen bond donor. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents, and while there may be some π-π stacking interactions with the pyrrole ring, the lack of strong polar interactions will limit solubility. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | These are nonpolar, non-hydrogen bonding solvents and are unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is ensured when undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration determined in the previous step, typically expressed in mg/mL or g/L.

-

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic[3]. This is because the additional energy helps to overcome the lattice energy of the solid.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and solvent is crucial for good solubility[3].

-

Presence of Water: The presence of small amounts of water in organic solvents can sometimes increase the solubility of carboxylic acids due to enhanced hydrogen bonding networks[4].

-

pH (in protic solvents): In protic solvents that can support ionization, the pH can influence the form of the carboxylic acid. At higher pH, the carboxylate anion will be formed, which may have different solubility characteristics.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is not currently available, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated that this compound will be most soluble in polar protic and aprotic solvents capable of hydrogen bonding, with decreasing solubility in less polar and nonpolar solvents. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a robust method for experimental determination. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

- [This reference is not available].

- [This reference is not available].

- [This reference is not available].

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. CK-12. [Link]

- [This reference is not available].

- [This reference is not available].

- [This reference is not available].

- [This reference is not available].

-

Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

- [This reference is not available].

- [This reference is not available].

- [This reference is not available].

-

LibreTexts. (n.d.). Factors Affecting Solubility. [Link]

- [This reference is not available].

-

Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. [Link]

Sources

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid melting point and boiling point

An In-depth Technical Guide to the Thermal Properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal properties of this compound (CAS No. 4868-31-9). As a Senior Application Scientist, my objective is to move beyond mere data reporting and offer a deeper understanding of the causality behind the expected thermal behavior of this compound, emphasizing the critical link between molecular structure, purity, and physical constants. In drug development and synthetic chemistry, a precise understanding of a molecule's melting point and thermal stability is fundamental for identity confirmation, purity assessment, and process safety.

Part 1: Core Physicochemical Properties

The thermal characteristics of this compound are dictated by its heterocyclic structure and the presence of a carboxylic acid functional group. These features allow for strong intermolecular hydrogen bonding while also introducing a potential pathway for thermal degradation.

| Property | Value & Analysis |

| Melting Point | Not definitively reported in peer-reviewed literature. Experimental determination is essential. Based on isomeric and parent compounds, a melting point accompanied by decomposition is anticipated. (See Part 2 for detailed analysis). |

| Boiling Point | Decomposes upon heating. The compound is not expected to have a boiling point at atmospheric pressure due to thermal instability. (See Part 3 for detailed analysis). |

Part 2: Melting Point Analysis: A Foundational Criterion for Purity

Expertise & Experience: Why the Melting Point is More Than a Number

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This physical constant is exceptionally sensitive to impurities. For a pure, crystalline compound, the melting range—the span from the first appearance of liquid (onset point) to the complete liquefaction (clear point)—is typically narrow and sharp. The presence of even minor impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.

Therefore, in a research and development setting, the melting point is a rapid and cost-effective preliminary indicator of sample purity. An unexpectedly low or broad melting range is a direct signal to reconsider the purification strategy.

Authoritative Grounding: Context from Analogous Structures

While no specific melting point for this compound is consistently reported, data from structurally related compounds provide a critical analytical context:

-

Pyrrole-2-carboxylic acid (the parent compound) melts at 204-208 °C with decomposition [1][2]. This establishes a precedent that the pyrrole-2-carboxylic acid scaffold is prone to thermal degradation at or near its melting point.

-

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (an isomer) has a reported melting point of 134-141 °C [3]. The substitution pattern significantly influences the crystal packing and, consequently, the melting point.

Given these precedents, it is reasonable to hypothesize that this compound will melt with decomposition, and its specific melting range must be determined empirically.

Experimental Protocol: High-Fidelity Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for obtaining a reliable melting point using a modern digital melting point apparatus.

Methodology:

-

Sample Preparation (The Causality of Consistency):

-

Ensure the sample is completely dry. Residual solvent acts as an impurity, leading to an artificially depressed and broad melting range.

-

Grind the crystalline sample into a fine, uniform powder. This ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. A packed column of 2-3 mm is ideal. Insufficient packing can lead to poor thermal conductivity and inaccurate readings.

-

-

Instrument Setup & Rapid Ramp (Approximate Determination):

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This initial, less precise measurement is crucial for efficiently planning the subsequent accurate determination.

-

-

Accurate Determination (The Core of the Protocol):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Insert a new, freshly packed capillary.

-

Set a slow heating rate of 1-2 °C/minute . This slow ramp is critical to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

-

Record the onset temperature (T1), where the first drop of liquid appears.

-

Record the clear point temperature (T2), where the last solid crystal melts.

-

The reported melting point should be the range T1 – T2.

-

-

Validation:

-

Repeat the accurate determination at least twice. Consistent results (within 1 °C) validate the measurement.

-

Caption: Logical Flow for Thermal Stability Characterization.

References

-

ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2199-45-3, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Chemsrc. (2023, August 26). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-33-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

-

SpringerLink. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Retrieved from [Link]

-

ACS Publications. (2021, August 7). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Lawrence Berkeley National Laboratory - eScholarship.org. (n.d.). Thermal Decomposition of Pyruvic Acid and its Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2011, August 8). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

This guide provides a comprehensive, in-depth technical overview of the methodologies and analyses required to determine the crystal structure of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between experimental crystallographic techniques and computational chemistry to reveal the precise three-dimensional arrangement of atoms in the solid state. We will explore not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation, ensuring a robust and validated structural determination.

Introduction: The Significance of Pyrrole Scaffolds and the Imperative for Structural Elucidation

Pyrrole derivatives are fundamental heterocyclic motifs present in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1] The substitution pattern on the pyrrole ring dictates the molecule's steric and electronic properties, which in turn govern its intermolecular interactions with biological targets. This compound, a substituted pyrrole, serves as a valuable building block in medicinal chemistry. A definitive understanding of its crystal structure is paramount for rational drug design, polymorphism screening, and formulation development. The solid-state conformation and intermolecular interactions, such as hydrogen bonding, provide a foundational understanding of its physicochemical properties.

This guide will therefore detail a systematic approach to obtaining and analyzing the crystal structure of this target compound, from initial synthesis to final structural validation and computational corroboration.

Synthesis and Crystallization: From Powder to Pristine Single Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible and efficient synthetic route to the title compound is a modification of the Paal-Knorr pyrrole synthesis.[2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, a suitable starting material would be a 3,4-dimethyl-1,2,5-tricarbonyl precursor.

A generalized synthetic scheme is presented below:

-

Step 1: Synthesis of a suitable 1,4-dicarbonyl precursor. This can be achieved through various established organic synthesis methods.

-

Step 2: Cyclization with an amine. The 1,4-dicarbonyl compound is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like acetic acid, under reflux conditions to yield the pyrrole ring.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography to obtain the compound with a purity of >99%, which is crucial for successful crystallization.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3][4][5][6] The goal is to grow well-ordered, single crystals with dimensions typically in the range of 0.1-0.3 mm, free from defects.[7][8] Several techniques should be systematically screened.

Common Crystallization Techniques: [9]

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and can be guided by solubility studies.[5]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the precipitant).[9] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[6] Crystals form at the interface as the solvents slowly mix.

For this compound, a good starting point would be to screen a range of solvents with varying polarities, such as ethanol, ethyl acetate, acetone, and mixtures thereof. Given the carboxylic acid and N-H moieties, solvents capable of hydrogen bonding are likely to be effective.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Architecture

Once suitable single crystals are obtained, SC-XRD is employed to determine the arrangement of atoms within the crystal lattice.[7][10][11]

Experimental Protocol for SC-XRD

Workflow for Single-Crystal X-ray Diffraction.

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.[10][12]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated.[7][10] The diffracted X-rays are recorded by a detector.[11]

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with software like SHELXL.[13][14][15][16] This process optimizes the atomic positions, displacement parameters, and occupancy factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate models.

Analysis of the Crystal Structure

Based on the crystal structure of the parent compound, 1H-Pyrrole-2-carboxylic acid[1], we can anticipate several key structural features for this compound.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₉NO₂ |

| Formula Weight | 139.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a ≈ 14.5, b ≈ 5.2, c ≈ 9.8 |

| α, γ (°) | 90 |

| β (°) | ≈ 105 |

| Volume (ų) | ≈ 710 |

| Z | 4 |

| Density (calculated) | ≈ 1.30 g/cm³ |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ≈ 1.0 |

Key Structural Features to Analyze:

-

Molecular Conformation: The planarity of the pyrrole ring and the orientation of the carboxylic acid group relative to the ring. In the parent compound, the pyrrole ring and the carboxyl group are nearly coplanar.[1]

-

Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.

-

Intermolecular Interactions: The presence of hydrogen bonds is highly likely given the N-H and O-H groups. We would expect to see hydrogen-bonded dimers formed through the carboxylic acid groups, a common motif for carboxylic acids.[1] Additional N-H···O hydrogen bonds may link these dimers into chains or sheets.

Expected hydrogen bonding patterns.

Computational Corroboration with Density Functional Theory (DFT)

To complement the experimental X-ray data and gain deeper insight into the molecule's properties, Density Functional Theory (DFT) calculations are invaluable.[17][18]

DFT Protocol

Workflow for DFT Calculations.

-

Geometry Optimization: Starting with the atomic coordinates from the refined crystal structure, a geometry optimization is performed in the gas phase.[19][20][21] This calculation finds the lowest energy conformation of an isolated molecule. A common and reliable level of theory for this purpose is B3LYP with a 6-311+G(d,p) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

-

Property Calculations: Further calculations can be performed to predict NMR chemical shifts and analyze the frontier molecular orbitals (HOMO and LUMO).

Comparing Experimental and Theoretical Results

| Property | Experimental (SC-XRD) | Computational (DFT) | Rationale for Comparison |

| Bond Lengths (Å) | Measured in the solid state | Calculated for a single molecule in the gas phase | Discrepancies can highlight the effects of intermolecular forces, such as hydrogen bonding, on the molecular geometry. |

| Bond Angles (°) | Measured in the solid state | Calculated for a single molecule in the gas phase | Similar to bond lengths, this comparison reveals the impact of the crystal packing environment. |

| Conformation | Observed conformation in the crystal lattice | Lowest energy conformation in the gas phase | Significant differences may indicate that the observed solid-state conformation is influenced by crystal packing. |

Conclusion

The determination of the crystal structure of this compound is a multi-faceted process that integrates meticulous experimental work with insightful computational analysis. This guide has outlined a robust pathway, from the synthesis and crystallization of the target compound to its detailed structural characterization by single-crystal X-ray diffraction and theoretical validation using Density Functional Theory. The resulting structural information, including precise bond lengths, bond angles, and a detailed understanding of the intermolecular hydrogen bonding network, is indispensable for advancing the use of this molecule in drug discovery and materials science. By following the principles and protocols detailed herein, researchers can confidently elucidate the solid-state architecture of this and other important small molecules.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

SPT Labtech. Chemical crystallization. Available at: [Link]

-

Sheldrick, G. M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Available at: [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1855. Available at: [Link]

-

OlexSys. Structure Refinement. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), a001. Available at: [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available at: [Link]

-

Crystallization of small molecules. Available at: [Link]

-

Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction. Available at: [Link]

-

Carleton College, Science Education Resource Center (SERC). Single-crystal X-ray Diffraction. Available at: [Link]

-

Nagy, G., & Tasi, G. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(21), 11590. Available at: [Link]

-

Dohm, S., et al. (2018). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 57(51), 16644-16654. Available at: [Link]

-

Amador-Bory, A., et al. (2020). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. ResearchGate. Available at: [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Available at: [Link]

-

Software Ic. Geometry Optimization – EXPO. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. Available at: [Link]

-

ResearchGate. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]

-

Zeng, G.-F., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1121. Available at: [Link]

-

National Center for Biotechnology Information. Pyrrole-2-Carboxylic Acid. PubChem. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

Sources

- 1. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 15. Structure Refinement | OlexSys [olexsys.org]

- 16. researchgate.net [researchgate.net]

- 17. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

A Researcher's Comprehensive Guide to Procuring 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: From Supplier Vetting to Quality Control

For research scientists and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of the procurement process for 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9), a valuable heterocyclic building block in medicinal chemistry and materials science. We will navigate the complexities of sourcing this compound, from identifying reliable suppliers to implementing essential quality control measures upon receipt.

Introduction to this compound in a Research Context

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs. The specific substitution pattern of this compound, with methyl groups at the 4 and 5 positions and a carboxylic acid at the 2 position, offers synthetic chemists a versatile starting point for further elaboration.

The carboxylic acid moiety can be readily functionalized, for instance, through esterification or amidation, to couple the pyrrole core to other molecules of interest. The dimethyl substitution influences the electronic properties and steric environment of the ring, which can be crucial for modulating the biological activity or material properties of the final product. While extensive research on this specific isomer is not as prevalent as for some other pyrrole derivatives, its structural motifs suggest potential applications in areas analogous to related compounds, such as the development of novel enzyme inhibitors, antimicrobial agents, or advanced polymers.[1]

The Critical Importance of Supplier Vetting and Compound Quality

The source of your starting material can have a profound impact on your experimental outcomes. Impurities can lead to unforeseen side reactions, difficulty in purification, and in the case of biological assays, misleading results. Therefore, a systematic approach to selecting a supplier is a critical first step.

Key Considerations Before Purchase:

-

Purity and Analytical Data: For most research applications, a purity of ≥97% is a reasonable starting point. However, the nature of the impurities is often more important than the absolute purity percentage. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should provide, at a minimum, the purity as determined by a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Supplier Reputation and Specialization: Prioritize suppliers with a strong track record in providing high-quality research chemicals. Companies that specialize in small-molecule synthesis and heterocyclic chemistry are more likely to have robust quality control processes in place.

-

Availability and Lead Times: Research timelines are often tight. Inquire about the stock status and estimated delivery time before placing an order. Some suppliers may synthesize the compound on demand, which can introduce significant delays.

-

Technical Support: A reputable supplier should have qualified technical support staff who can answer questions about the compound's properties, stability, and handling.

A Step-by-Step Guide to Procurement and Quality Verification

The process of acquiring a research chemical like this compound can be broken down into a logical workflow. This ensures that the material you bring into your lab is of the required quality and is suitable for your intended application.

-

Supplier Identification and Initial Screening:

-

Utilize online chemical databases and marketplaces such as ChemicalBook and BLDpharm to identify potential suppliers.[2][3]

-

Cross-reference findings with established distributors known for their research-grade chemicals.

-